

Application of SB24011 in CT26 and B16F10 Tumor Models: A Detailed Guide

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Compound of Interest

Compound Name: SB24011

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This document provides detailed application notes and protocols for the use of **SB24011**, an inhibitor of the STING-TRIM29 interaction, in preclinical syngeneic mouse models of cancer. Specifically, it focuses on the application of **SB24011** in the CT26 colon carcinoma and B16F10 melanoma tumor models to enhance anti-tumor immunity.

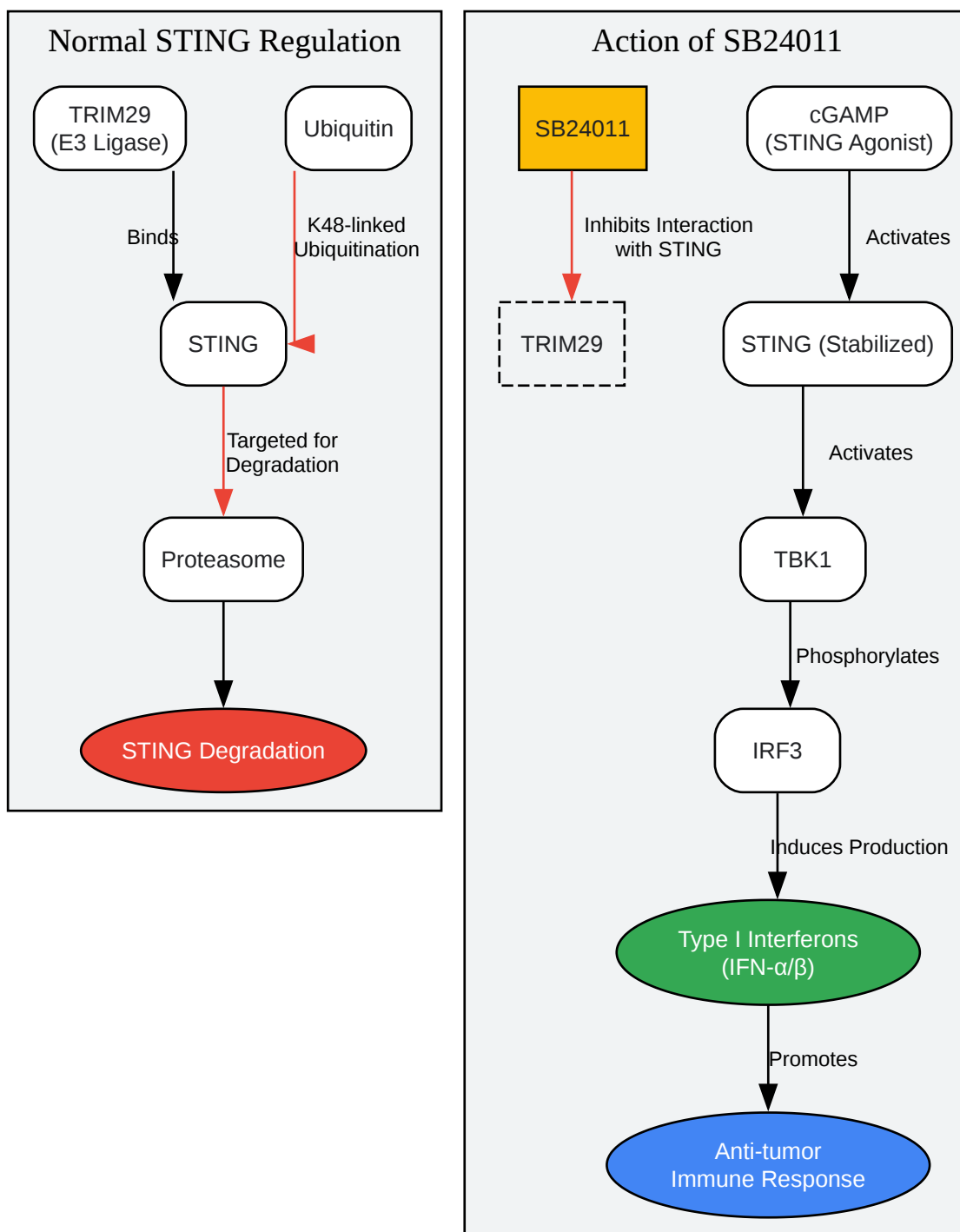
Introduction to SB24011

SB24011 is a small molecule inhibitor that specifically disrupts the interaction between the STimulator of INterferon Genes (STING) protein and the E3 ubiquitin ligase TRIM29.^{[1][2][3]} By blocking this interaction, **SB24011** prevents the TRIM29-mediated K48 linkage-specific ubiquitination and subsequent proteasomal degradation of STING.^[1] This leads to an increase in cellular STING protein levels, thereby potentiating STING-mediated downstream signaling pathways that are crucial for innate and adaptive anti-tumor immunity.^{[1][3]}

The CT26 (colon carcinoma) and B16F10 (melanoma) syngeneic mouse models are widely used in immuno-oncology research.^{[4][5][6][7]} The CT26 model, established in BALB/c mice, is considered immunologically "hot" and is responsive to various immunotherapies.^{[5][8][9][10]} In contrast, the B16F10 model in C57BL/6 mice is characterized as an immunologically "cold" or poorly immunogenic tumor, making it a challenging model for evaluating immunotherapeutic agents.^[4]

Mechanism of Action of SB24011

The primary mechanism of action of **SB24011** is the stabilization of the STING protein. This enhances the cellular response to STING agonists, such as cyclic GMP-AMP (cGAMP), which are produced in the presence of cytosolic DNA from cancer cells. The enhanced STING signaling leads to the activation of TANK-binding kinase 1 (TBK1) and interferon regulatory factor 3 (IRF3), resulting in the production of type I interferons (IFNs) and other pro-inflammatory cytokines. This, in turn, promotes the recruitment and activation of immune cells, such as dendritic cells (DCs) and cytotoxic T lymphocytes (CTLs), into the tumor microenvironment, leading to a potent anti-tumor immune response.



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Caption: Mechanism of **SB24011** in stabilizing STING protein.

Quantitative Data Summary

The following tables summarize the quantitative data from in vivo studies of **SB24011** in CT26 and B16F10 tumor models.

Table 1: In Vivo Efficacy of SB24011 in the CT26 Syngeneic Mouse Model

Treatment Group	Dose and Schedule	Mean Tumor Volume (mm ³) at Day 22	Mean Tumor Weight (g) at Day 22
Vehicle	N/A	~1500	~1.5
cGAMP	1 µg/head , i.t., every 2 days (4 times)	~1000	~1.0
SB24011 + cGAMP	1 or 3 µg/head , i.t., with 1st and 3rd cGAMP injection	Markedly reduced vs. cGAMP alone (dose-dependent)	Markedly reduced vs. cGAMP alone (dose-dependent)
Anti-PD-1	10 mg/kg, i.v., every 3 days	-	-
SB24011 + Anti-PD-1	1 or 3 µg/head , i.t., every 4 days	Significant inhibition of tumor growth	-

Data synthesized from published research.[\[2\]](#)[\[11\]](#)

Table 2: In Vivo Efficacy of SB24011 in the B16F10 Syngeneic Mouse Model

Treatment Group	Dose and Schedule	Mean Tumor Volume (mm ³)	Mean Tumor Weight (g)
Vehicle	N/A	Consistently increased	-
cGAMP	1 µg/head , i.t., every 2 days (4 times)	Moderate reduction	Moderate reduction
SB24011 + cGAMP	1 or 3 µg/head , i.t., with 1st and 3rd cGAMP injection	Markedly reduced vs. cGAMP alone (dose-dependent)	Markedly reduced vs. cGAMP alone (dose-dependent)

Data synthesized from published research.[\[2\]](#)[\[11\]](#)

Experimental Protocols

Cell Line Culture and Maintenance

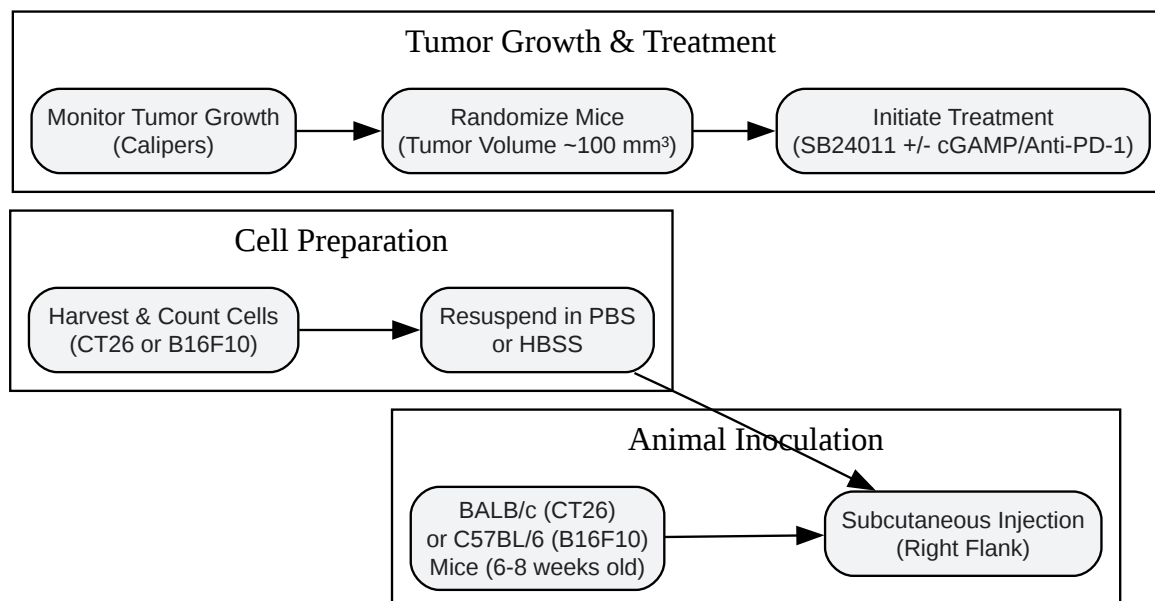
CT26 Cells:

- Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, L-glutamine, MEM non-essential amino acids, sodium pyruvate, HEPES, and β-mercaptoethanol.[\[12\]](#)
- Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO₂.
- Subculturing: Passage cells when they reach 80-90% confluency. Use trypsin-EDTA to detach cells.[\[12\]](#)

B16F10 Cells:

- Culture Medium: RPMI-1640 or DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.[\[13\]](#)
- Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO₂.[\[14\]](#)
- Subculturing: Passage cells when they reach 80-90% confluency. Use trypsin-EDTA to detach cells.

In Vivo Syngeneic Tumor Model Establishment



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Caption: Workflow for establishing syngeneic tumor models.

Protocol:

- Animal Models: Use 6-8 week old female BALB/c mice for the CT26 model and C57BL/6 mice for the B16F10 model.[2][6]
- Cell Preparation: Harvest CT26 or B16F10 cells during their exponential growth phase. Wash the cells with sterile phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS) and resuspend them at a concentration of 1×10^6 cells per 100 μ L.[9][12]
- Tumor Inoculation: Subcutaneously inject 100 μ L of the cell suspension into the right flank of the mice.[12]
- Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: $(\text{Length} \times \text{Width}^2) / 2$.

- Randomization: When tumors reach a volume of approximately 100 mm³, randomize the mice into treatment groups.[2][11]

SB24011 Treatment Protocol

SB24011 in Combination with cGAMP:

- cGAMP Administration: Administer 1 µg of cGAMP per head via intratumoral (i.t.) injection every two days for a total of four injections.[11]
- **SB24011** Administration: Co-administer 1 or 3 µg of **SB24011** per head (i.t.) with the first and third cGAMP injections.[11]
- Monitoring: Continue to monitor tumor volume and body weight every two days.

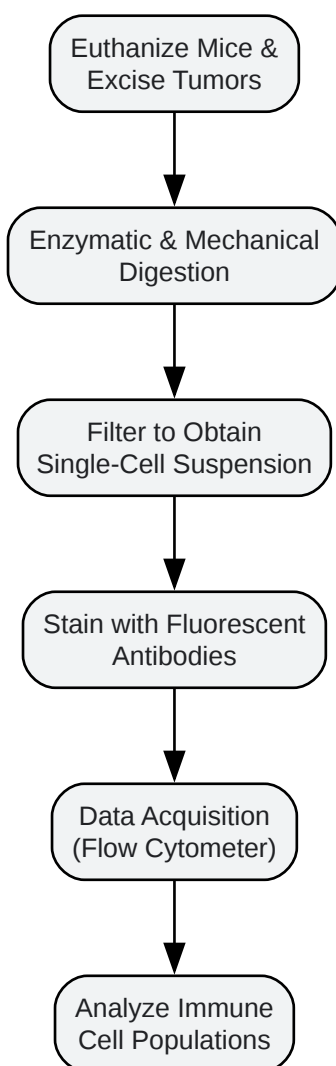
SB24011 in Combination with Anti-PD-1:

- Anti-PD-1 Administration: Administer anti-PD-1 antibody at a dose of 10 mg/kg via intravenous (i.v.) injection every three days.[2]
- **SB24011** Administration: Administer 1 or 3 µg of **SB24011** per head (i.t.) every four days.[2]
- Monitoring: Monitor tumor volume and body weight regularly.

Analysis of Tumor-Infiltrating Immune Cells

Protocol:

- Tumor Excision: At the end of the study, euthanize the mice and excise the tumors.
- Single-Cell Suspension: Mechanically and enzymatically digest the tumor tissue to obtain a single-cell suspension.
- Flow Cytometry Staining: Stain the cells with fluorescently labeled antibodies against various immune cell markers (e.g., CD3, CD4, CD8, CD45, F4/80, Gr-1).
- Data Acquisition and Analysis: Acquire data on a flow cytometer and analyze the proportions of different immune cell populations within the tumor microenvironment.



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Caption: Workflow for analyzing tumor-infiltrating immune cells.

Conclusion

SB24011 represents a promising agent for enhancing the efficacy of cancer immunotherapies. By stabilizing STING, it can amplify the innate immune response within the tumor microenvironment, leading to improved tumor control. The protocols outlined in this document provide a framework for evaluating the anti-tumor activity of **SB24011** in the widely used CT26 and B16F10 syngeneic mouse models. Researchers can adapt these protocols to investigate the efficacy of **SB24011** in combination with other therapeutic modalities and to further elucidate the immunological mechanisms underlying its anti-tumor effects.

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